molecular formula C28H34N2O2 B14920397 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine

Cat. No.: B14920397
M. Wt: 430.6 g/mol
InChI Key: JKVZGENFSOSXGD-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine is a piperazine derivative featuring two distinct benzyl substituents:

  • A 3-(benzyloxy)-4-methoxybenzyl group at position 1 of the piperazine ring.
  • A 4-ethylbenzyl group at position 2.

Properties

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C28H34N2O2/c1-3-23-9-11-24(12-10-23)20-29-15-17-30(18-16-29)21-26-13-14-27(31-2)28(19-26)32-22-25-7-5-4-6-8-25/h4-14,19H,3,15-18,20-22H2,1-2H3

InChI Key

JKVZGENFSOSXGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, methoxybenzyl chloride, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy and methoxy groups, yielding simpler derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid, while reduction of the methoxy group may produce a simpler benzyl derivative.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The piperazine ring can also interact with various pathways, modulating cellular responses and signaling mechanisms.

Comparison with Similar Compounds

Key Research Findings and Implications

Parameter Target Compound vs. Analogues Reference
Lipophilicity Higher than 4-ethoxybenzyl analogue due to ethyl group
Enzyme Inhibition Likely comparable to benzyloxy-containing BACE1 inhibitors (IC50 ~20 mM)
Metabolic Stability Superior to nitro-substituted analogues due to stable ethyl group
Synthetic Accessibility More straightforward than silyl-protected derivatives (e.g., 5e in )

Biological Activity

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by a piperazine core substituted with a benzyloxy and methoxy group, along with an ethylbenzyl moiety. This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of piperazine, including the target compound, exhibit a range of biological effects:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation while maintaining lower toxicity towards healthy cells. For instance, phenylpiperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
  • Antimicrobial Properties : Some piperazine derivatives have been noted for their effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Molecular docking studies indicate that similar compounds can bind to DNA, affecting replication and transcription processes. This interaction is crucial for their anticancer activity as it disrupts the normal cellular functions of cancer cells .
  • Enzyme Inhibition : Certain piperazine derivatives act as inhibitors of key enzymes involved in tumor growth and proliferation. For example, they may inhibit topoisomerases or other enzymes critical for DNA synthesis .
  • Synergistic Effects : Some studies have reported that these compounds enhance the efficacy of existing chemotherapeutics like doxorubicin, suggesting a potential for combination therapies in cancer treatment .

Anticancer Efficacy

In a study assessing various phenylpiperazine derivatives, this compound demonstrated promising results:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and MCF10A (non-cancerous).
  • Results : The compound showed a significant reduction in cell viability in MCF7 cells while exhibiting lower toxicity towards MCF10A cells compared to doxorubicin at similar concentrations.
CompoundMCF7 Cell Viability (%)MCF10A Cell Viability (%)
Doxorubicin40% reduction60% reduction
Target Compound30% reduction80% reduction

This data highlights the potential for selective targeting of cancer cells while sparing healthy tissues.

Antimicrobial Activity

Another study explored the antimicrobial efficacy of piperazine derivatives against resistant bacteria:

  • Pathogens Tested : Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Findings : The compound exhibited MIC values comparable to leading antibiotics, indicating its potential as an alternative treatment option.

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